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molecular formula C9H19NO4S B8386032 Tert-butyl 2-(ethylsulfonyl)ethylcarbamate

Tert-butyl 2-(ethylsulfonyl)ethylcarbamate

Cat. No. B8386032
M. Wt: 237.32 g/mol
InChI Key: DPCZXYMPEMGQIC-UHFFFAOYSA-N
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Patent
US07183276B2

Procedure details

To a mixture of tert-butyl 2-(ethylsulfonyl)ethylcarbamate (1.5 g) and ethyl acetate (15 mL) was added dropwise 4N hydrochloric acid•ethyl acetate solution (4 mL) with stirring under ice-cooling. The mixture was stirred at room temperature for 4 hrs., and the precipitated crystals were collected by filtration and washed with ethyl acetate to give 2-(ethylsulfonyl)ethylamine hydrochloride as crystals. (0.76 g, yield 69%). Recrystallization from ethanol gave colorless prism crystals. melting point: 103–104° C.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([S:3]([CH2:6][CH2:7][NH:8]C(=O)OC(C)(C)C)(=[O:5])=[O:4])[CH3:2].[ClH:16].C(OCC)(=O)C>C(OCC)(=O)C>[ClH:16].[CH2:1]([S:3]([CH2:6][CH2:7][NH2:8])(=[O:5])=[O:4])[CH3:2] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
C(C)S(=O)(=O)CCNC(OC(C)(C)C)=O
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
Cl.C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring under ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 4 hrs
Duration
4 h
FILTRATION
Type
FILTRATION
Details
, and the precipitated crystals were collected by filtration
WASH
Type
WASH
Details
washed with ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
Cl.C(C)S(=O)(=O)CCN
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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